molecular formula C13H14N4O2 B12131899 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12131899
M. Wt: 258.28 g/mol
InChI Key: SJUBOHGMSYTIJD-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-aminobenzimidazole share structural similarities.

    Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and 1-methylpyrrole are structurally related.

Uniqueness

What sets 4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-hydroxyethyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C13H14N4O2/c14-12-11(10(19)7-17(12)5-6-18)13-15-8-3-1-2-4-9(8)16-13/h1-4,14,18-19H,5-7H2,(H,15,16)

InChI Key

SJUBOHGMSYTIJD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCO)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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